2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide
Beschreibung
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide is a heterocyclic acetamide derivative featuring a benzofuropyrimidine core linked to a sulfur atom and a 4-bromophenyl substituent. The benzofuropyrimidine core is a fused heterocyclic system combining benzofuran and pyrimidine rings, which may confer unique electronic properties and binding affinities compared to simpler aromatic systems .
Eigenschaften
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O2S/c19-11-5-7-12(8-6-11)22-15(23)9-25-18-17-16(20-10-21-18)13-3-1-2-4-14(13)24-17/h1-8,10H,9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBLEBGPGCRTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide typically involves multi-step organic reactions. One common method includes the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction enables the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to obtain the desired benzofuro[3,2-d]pyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzofuro[3,2-d]pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve key proteins involved in cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Benzofuropyrimidine Derivatives
- 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-trifluoromethoxyphenyl)acetamide (CAS: 851130-26-2): Molecular Formula: C₁₉H₁₂F₃N₃O₃S.
- 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2-ethoxyphenyl)acetamide (CAS: 851130-41-1):
Triazinoindole Derivatives
- N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26): Purity: 95%. Key Feature: Replaces benzofuropyrimidine with a triazinoindole core, which may enhance π-π stacking interactions in hydrophobic binding pockets. The 4-bromophenyl group is retained, suggesting shared targeting mechanisms with the benzofuropyrimidine analog .
Benzothienopyrimidine Derivatives
- 2-[[3-(4-Bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide: Molecular Formula: C₂₅H₁₉BrCl₂N₃O₂S₂.
Substituent Effects on Bioactivity
Halogenated Substituents
- The 4-bromophenyl group in the target compound is associated with improved antimicrobial and antiviral activities in analogs.
- In contrast, 2-((8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (Compound 27) shows that bromination at the indole ring further enhances activity, likely by increasing electrophilicity .
Electron-Withdrawing vs. Electron-Donating Groups
- 4-Trifluoromethoxy substituent (): The -OCF₃ group is strongly electron-withdrawing, which may stabilize the molecule against oxidative metabolism.
Key Physicochemical Data
| Compound Name | Molecular Weight | Purity | LogP* (Predicted) | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~445.3 g/mol | N/A | ~3.8 | 4-Bromophenyl |
| 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-trifluoromethoxyphenyl)acetamide | 419.38 g/mol | N/A | ~4.2 | 4-Trifluoromethoxyphenyl |
| N-(4-Bromophenyl)-2-((5-methyltriazino[5,6-b]indol-3-yl)thio)acetamide | ~456.3 g/mol | 95% | ~3.5 | 4-Bromophenyl, Triazinoindole |
*LogP values estimated using fragment-based methods.
Biologische Aktivität
The compound 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide is a synthetic heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: CHBrNOS
- Molecular Weight: 364.24 g/mol
This compound features a benzofuro[3,2-d]pyrimidine core linked to a thio group and a bromophenyl acetamide moiety, which may influence its biological properties.
Antidiabetic Activity
Recent studies have indicated that compounds similar to 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide exhibit significant antidiabetic properties. For instance, a related compound demonstrated potent inhibition against alpha-glucosidase and alpha-amylase, enzymes crucial in carbohydrate metabolism. The study reported an IC of 5.17 ± 0.28 µM against alpha-glucosidase and 18.82 ± 0.89 µM against alpha-amylase, suggesting strong enzyme inhibition capabilities .
The mechanism of action for compounds in this class typically involves:
- Enzyme Inhibition: These compounds inhibit carbohydrate-hydrolyzing enzymes, thus reducing glucose absorption in the intestines.
- Molecular Docking Studies: Computational analyses indicate favorable binding interactions with target enzymes, with binding energies around -7.02 Kcal/mol for alpha-glucosidase .
Study 1: In Vivo Analysis
A study involving an alloxan-induced diabetic mouse model evaluated the effects of a compound structurally similar to 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide. The treatment resulted in significant reductions in fasting blood glucose levels and improvements in lipid profiles compared to untreated controls. Histological examinations showed preservation of pancreatic architecture, indicating potential protective effects on pancreatic function .
Study 2: Enzyme Kinetics
Another research effort focused on the kinetic parameters of enzyme inhibition by related compounds. The findings revealed that these compounds act as non-competitive inhibitors of alpha-glucosidase and alpha-amylase, with calculated Ki values supporting their efficacy in diabetic management .
Data Table: Summary of Biological Activities
| Activity | IC50 (µM) | Binding Energy (Kcal/mol) | Effect on Blood Glucose |
|---|---|---|---|
| Alpha-Glucosidase | 5.17 ± 0.28 | -7.02 | Significant reduction |
| Alpha-Amylase | 18.82 ± 0.89 | -6.6 | Significant reduction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
